Soretolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

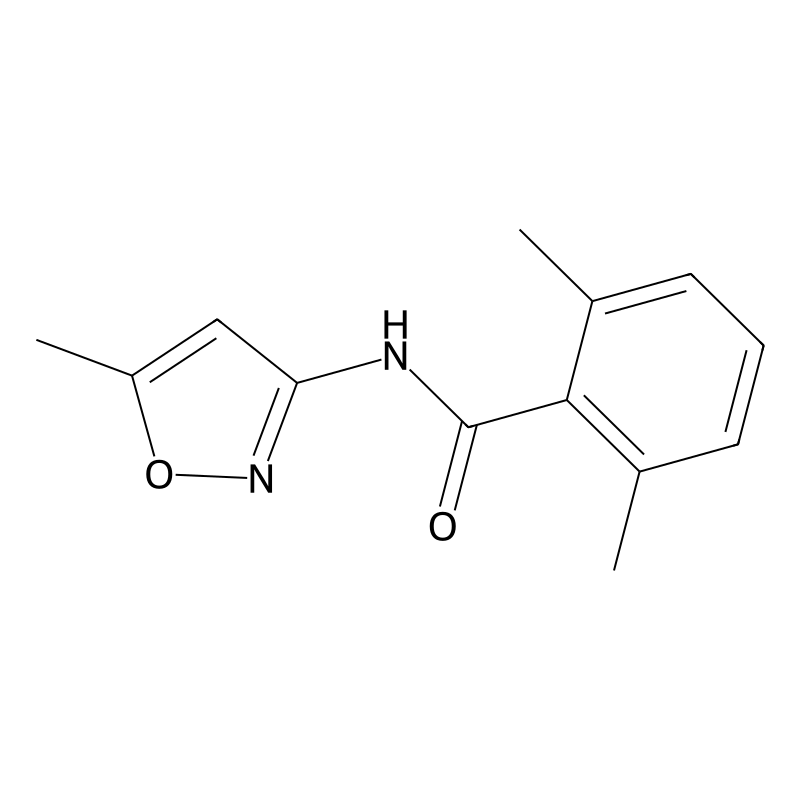

Soretolide, also known as D-2916, is a novel chemical compound classified as a potent anticonvulsant. Its chemical structure is characterized by the formula 2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl), which combines a dimethylbenzamide moiety with an isoxazole ring. This unique structure contributes to its biological activity, particularly in the context of neurological disorders such as epilepsy. Soretolide has been studied for its efficacy in treating seizures and has shown promise in various preclinical models .

The reactivity of Soretolide primarily involves interactions typical of amides and isoxazoles. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of its constituent parts. Additionally, Soretolide may participate in oxidation reactions, particularly at the arylmethyl group, which has been observed in related anticonvulsant compounds . These reactions are crucial for understanding its stability and potential metabolic pathways in biological systems.

Soretolide exhibits significant anticonvulsant activity, making it a candidate for treating epilepsy. In animal models, it has demonstrated efficacy against various seizure types, including those induced by chemical agents. The mechanism of action appears to involve modulation of neurotransmitter systems, although the precise pathways remain under investigation. Its potency suggests that it may act on multiple targets within the central nervous system, contributing to its therapeutic effects .

The synthesis of Soretolide involves several steps that typically include:

- Formation of the Isocyanate Intermediate: This step often employs phosgene or other carbonyl sources.

- Condensation Reaction: The isocyanate reacts with an appropriate amine (in this case, a substituted benzamide) to form the final product.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography.

These methods ensure that the final compound is obtained in high purity and yield .

Soretolide's primary application lies in its potential as an anticonvulsant medication. Beyond epilepsy, it may also have implications for other neurological disorders characterized by excitatory neurotransmission dysregulation. Research continues to explore its broader therapeutic applications, including potential benefits in anxiety disorders and neurodegenerative diseases .

Studies investigating the interaction profile of Soretolide have indicated that it may interact with various neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. These interactions are crucial for understanding its pharmacodynamics and potential side effects. Moreover, research into drug-drug interactions suggests that Soretolide may alter the pharmacokinetics of other antiepileptic drugs, necessitating careful monitoring during co-administration .

Soretolide shares structural and functional similarities with several other anticonvulsant compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Mechanism of Action | Unique Aspects |

|---|---|---|---|

| Brivaracetam | Pyrrolidine derivative | Synaptic vesicle protein 2A modulator | Rapid onset of action |

| Lacosamide | Amino acid derivative | Enhances slow inactivation of sodium channels | Unique binding profile |

| Eslicarbazepine Acetate | Carbamate derivative | Sodium channel modulation | Prodrug with active metabolite |

| Topiramate | Sulfamate-substituted monosaccharide | Multiple mechanisms including sodium channel inhibition | Broad spectrum of activity |

Soretolide's distinct combination of an isoxazole ring and dimethylbenzamide structure sets it apart from these compounds, potentially offering unique pharmacological profiles and therapeutic benefits .